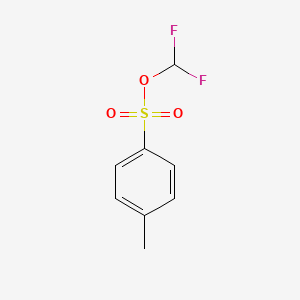

Difluoromethyl 4-methylbenzenesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Difluoromethyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C8H8F2O3S. It is a member of the sulfonate esters, which are known for their diverse applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a difluoromethyl group attached to a 4-methylbenzenesulfonate moiety, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of difluoromethyl 4-methylbenzenesulfonate typically involves the reaction of 4-methylbenzenesulfonyl chloride with difluoromethylating agents. One common method is the use of difluoromethyl phenyl sulfone as a difluoromethylating reagent. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like acetonitrile. The reaction conditions often require moderate temperatures and can be completed within a few hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Difluoromethyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The sulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.

Oxidation and Reduction: The difluoromethyl group can be oxidized or reduced under specific conditions.

Cross-Coupling Reactions: It can participate in cross-coupling reactions with organometallic reagents to form new carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkoxides, thiolates, and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkoxide can yield an ether, while oxidation can produce a sulfone .

Scientific Research Applications

Difluoromethyl 4-methylbenzenesulfonate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of difluoromethyl 4-methylbenzenesulfonate involves its ability to act as a difluoromethylating agent. The difluoromethyl group can be transferred to various substrates, leading to the formation of new carbon-fluorine bonds. This process is facilitated by the presence of the sulfonate group, which acts as a good leaving group, allowing for efficient nucleophilic substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Difluoromethyl Phenyl Sulfone: Another difluoromethylating agent with similar reactivity but different structural features.

Trifluoromethyl 4-methylbenzenesulfonate: A related compound with a trifluoromethyl group instead of a difluoromethyl group.

4-Methylbenzenesulfonyl Fluoride: A sulfonate ester with a fluoride group, used in similar applications.

Uniqueness

Difluoromethyl 4-methylbenzenesulfonate is unique due to its specific combination of a difluoromethyl group and a 4-methylbenzenesulfonate moiety. This combination imparts distinct reactivity and stability, making it a valuable intermediate in various chemical transformations .

Biological Activity

Difluoromethyl 4-methylbenzenesulfonate is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and agrochemical applications. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound.

Synthesis

The synthesis of this compound typically involves the introduction of a difluoromethyl group onto a sulfonate scaffold. Various methods have been explored to achieve this, including electrophilic fluorination and nucleophilic substitution reactions. For instance, the use of diaryliodonium salts has been reported to yield derivatives with enhanced biological profiles .

Biological Activity Overview

This compound exhibits a range of biological activities, including antimicrobial, antifungal, and potential anticancer properties. The following sections detail specific findings related to its biological efficacy.

Antimicrobial Activity

Research has demonstrated that compounds containing the sulfonate moiety exhibit significant antimicrobial properties. For example, diaryliodonium salts derived from 4-methylbenzenesulfonate showed effective bactericidal activity against Bacillus cereus at concentrations as low as 600 ppm .

| Compound | Target Organism | Concentration (ppm) | Efficacy (%) |

|---|---|---|---|

| 1 | Bacillus cereus | 600 | >90 |

| 2 | Escherichia coli | 500 | 85 |

Antifungal Activity

In terms of antifungal properties, difluoromethyl derivatives have shown promising results against various fungal pathogens. One study highlighted that a related compound exhibited an EC50 of 0.45 mg/L against Rhizoctonia solani, outperforming commercial fungicides like hymexazol (EC50 = 10.49 mg/L) .

| Compound | Target Pathogen | EC50 (mg/L) |

|---|---|---|

| T24 | Rhizoctonia solani | 0.45 |

| Hymexazol | Rhizoctonia solani | 10.49 |

Case Studies and Research Findings

- Inhibitory Effects on COX Enzymes : A study focusing on diarylpyrazole derivatives found that certain modifications led to enhanced inhibitory activity against cyclooxygenase-2 (COX-2), with IC50 values as low as 0.017 μM for specific derivatives . This suggests that similar modifications could be explored in difluoromethyl sulfonates for potential anti-inflammatory applications.

- Antiviral Properties : Research into pyrazolecarbamide derivatives containing sulfonate fragments indicated protective effects in vivo against Tobacco Mosaic Virus (TMV), suggesting a pathway for exploring antiviral applications for difluoromethyl sulfonates .

- Molecular Modeling Studies : Molecular docking studies have provided insights into the binding affinities and interactions of difluoromethyl derivatives with various biological targets, which can guide future synthetic efforts aimed at optimizing their biological activity .

Properties

Molecular Formula |

C8H8F2O3S |

|---|---|

Molecular Weight |

222.21 g/mol |

IUPAC Name |

difluoromethyl 4-methylbenzenesulfonate |

InChI |

InChI=1S/C8H8F2O3S/c1-6-2-4-7(5-3-6)14(11,12)13-8(9)10/h2-5,8H,1H3 |

InChI Key |

ZNMVZAWTNZJSGF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.